2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
Overview
Description
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid typically involves the condensation of o-phenylenediamine with α-keto acids or their derivatives. One common method includes the reaction of o-phenylenediamine with glyoxylic acid under acidic conditions to form the quinoxaline ring, followed by oxidation to yield the desired compound .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-(3-hydroxy-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: 2-(3-Hydroxy-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.
Materials Science: Quinoxaline derivatives are used in the development of organic semiconductors, dyes, and fluorescent materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and functionalized quinoxalines.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation or cancer .
Comparison with Similar Compounds
Similar Compounds
- Quinoxaline-2-carboxylic acid
- Quinoxaline-2,3-dicarboxylic acid
- 2-(3-Hydroxy-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
Uniqueness
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid is unique due to its specific structural features, such as the presence of the acetic acid moiety and the keto group. These features contribute to its distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
Properties
IUPAC Name |
2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9-5-12(6-10(14)15)8-4-2-1-3-7(8)11-9/h1-4H,5-6H2,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJZOGPXQRFWSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389230 | |
Record name | (3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80310-02-7 | |
Record name | (3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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